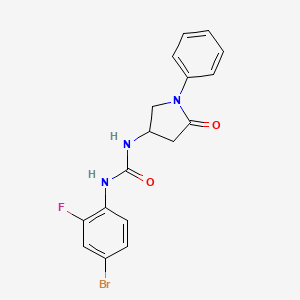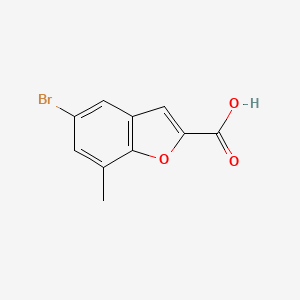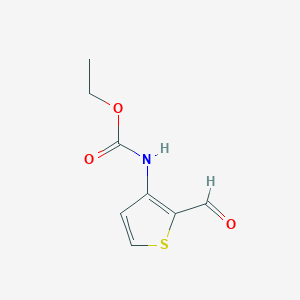
Ethyl N-(2-formylthiophen-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(2-formylthiophen-3-yl)carbamate is an organic compound that belongs to the class of carbamates This compound features a thiophene ring substituted with a formyl group and an ethyl carbamate moiety
Mechanism of Action
Target of Action
Ethyl N-(2-formylthiophen-3-yl)carbamate is a type of carbamate derivative . Carbamates are known to have a wide range of targets, depending on their specific structure and functional groups . .
Mode of Action
Carbamates in general are known to interact with their targets through the carbamate moiety, which can participate in hydrogen bonding and impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Biochemical Pathways
Carbamates are known to serve biological systems in a wide spectrum of metabolic pathways .
Pharmacokinetics
Carbamates in general are known for their good chemical and proteolytic stabilities, which can contribute to their bioavailability .
Result of Action
Some carbamates have been found to inhibit bacterial biofilm formation , suggesting that this compound may have similar effects.
Action Environment
It is known that ethyl carbamate, a related compound, can form in low quantities in many types of fermented foods and beverages , suggesting that the presence of this compound may also be influenced by the environment in which it is present.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-formylthiophen-3-yl)carbamate typically involves the reaction of 2-formylthiophene with ethyl carbamate under specific conditions. One common method includes the use of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at a controlled temperature range of 10-40°C . The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl carbamate attacks the formyl group on the thiophene ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain precise reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be integral to the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-formylthiophen-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: 2-carboxythiophene derivatives.
Reduction: 2-hydroxymethylthiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl N-(2-formylthiophen-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms involving carbamates and thiophenes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(2-formylphenyl)carbamate: Similar structure but with a phenyl ring instead of a thiophene ring.
Methyl N-(2-formylthiophen-3-yl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl N-(2-formylthiophen-3-yl)thiocarbamate: Similar structure but with a thiocarbamate moiety instead of a carbamate moiety.
Uniqueness
This compound is unique due to the presence of both a formyl group and a thiophene ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl N-(2-formylthiophen-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-8(11)9-6-3-4-13-7(6)5-10/h3-5H,2H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDGGNDNZQFCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(SC=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
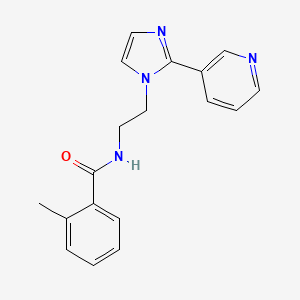
![methyl 5-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2831932.png)
![7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2831933.png)
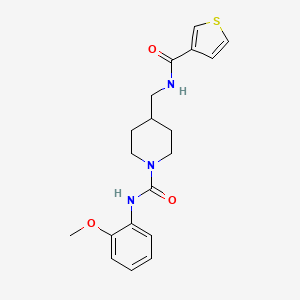
![(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2831935.png)


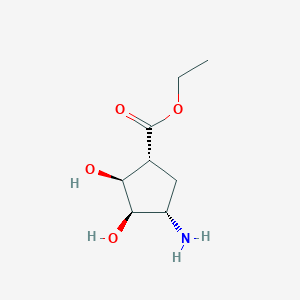
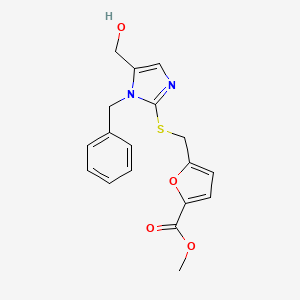
![ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B2831949.png)
![1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2831950.png)
